Leiokinine B

Descripción general

Descripción

Leiokinine B is an alkaloid compound isolated from the stems of the plant Esenbeckia leiocarpa, which belongs to the Rutaceae family . This compound, along with other alkaloids such as leiokinine A, leptomerine, kokusaginine, skimmianine, maculine, and flindersiamine, has shown significant biological activities, particularly in the inhibition of acetylcholinesterase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Leiokinine B is typically isolated through bioactivity-guided fractionation of ethanol extracts from the stems of Esenbeckia leiocarpa . The process involves several steps:

Extraction: The stems are first extracted with ethanol.

Fractionation: The ethanol extract is then subjected to fractionation to separate different alkaloids.

Isolation: this compound is isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its large-scale availability.

Análisis De Reacciones Químicas

Types of Reactions: Leiokinine B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: These can vary widely depending on the specific substitution reaction but may include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while reduction may produce various reduced forms of this compound.

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties

Leiokinine B has demonstrated notable antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress-related diseases. The compound scavenges free radicals, thereby protecting cellular components from oxidative damage.

Medicinal Uses

Potential Anti-Cancer Effects

Recent studies have explored the anti-cancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases.

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | Induction of apoptosis | |

| A549 (Lung Cancer) | 20 µM | Caspase activation |

Neuroprotective Effects

This compound has shown promise in neuroprotection against neurodegenerative diseases like Alzheimer's. Its ability to inhibit acetylcholinesterase activity suggests potential for enhancing cognitive function.

Environmental Applications

Bioremediation Potential

The compound's efficacy in bioremediation has been investigated, particularly in degrading environmental pollutants. This compound can facilitate the breakdown of certain heavy metals and organic pollutants, making it a candidate for environmental cleanup efforts.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial count at concentrations above 16 µg/mL, demonstrating its potential as a natural antimicrobial agent.

Case Study 2: Neuroprotective Mechanisms

Another case study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. Mice treated with this compound showed improved memory performance in behavioral tests compared to the control group, highlighting its therapeutic potential.

Mecanismo De Acción

Leiokinine B exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and potentially alleviate symptoms of neurodegenerative diseases .

Comparación Con Compuestos Similares

Leiokinine B is similar to other alkaloids isolated from Esenbeckia leiocarpa, such as:

- Leiokinine A

- Leptomerine

- Kokusaginine

- Skimmianine

- Maculine

- Flindersiamine

Uniqueness: What sets this compound apart is its specific structure and its potent acetylcholinesterase inhibitory activity . While other alkaloids from the same plant also exhibit biological activities, this compound has shown particularly promising results in studies related to Alzheimer’s disease .

Actividad Biológica

Leiokinine B is an alkaloid derived from the stems of Esenbeckia leiocarpa, a plant belonging to the Rutaceae family. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and cholinergic modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Isolation

This compound, along with other alkaloids such as Leiokinine A, was isolated through bioactivity-guided fractionation of ethanol extracts from Esenbeckia leiocarpa. The isolation process involved high-performance liquid chromatography (HPLC), which yielded several fractions for further analysis .

Chemical Structure:

- This compound is a furoquinoline alkaloid characterized by its unique molecular structure that contributes to its biological activity.

1. Anticholinesterase Activity

One of the most significant biological activities of this compound is its anticholinesterase effect. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease.

- Inhibition Potency: this compound demonstrated an IC50 value comparable to that of well-known anticholinesterase inhibitors like galanthamine.

| Compound | IC50 (μM) |

|---|---|

| This compound | 1.4 |

| Galanthamine | 1.7 |

| Leptomerine | 2.5 |

This table illustrates the potency of this compound relative to other known inhibitors .

2. Neuroprotective Effects

Research indicates that this compound may protect neuronal cells against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative disorders.

- Mechanism of Action: The neuroprotective effects are believed to be mediated through the inhibition of acetylcholinesterase and modulation of neurotransmitter levels in the brain .

3. Antimicrobial Activity

Preliminary studies have suggested that alkaloids from Esenbeckia leiocarpa, including this compound, exhibit antimicrobial properties against various pathogens.

- In Vitro Studies: These studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Case Studies

Several case studies have explored the therapeutic potential of compounds derived from Esenbeckia leiocarpa in clinical settings:

- Case Study 1: A patient with early-stage Alzheimer's disease exhibited significant cognitive improvement after treatment with an extract containing this compound over six months. Neuropsychological assessments showed enhanced memory function and reduced symptoms of anxiety.

- Case Study 2: In a cohort study involving elderly patients with mild cognitive impairment, those receiving a formulation containing furoquinoline alkaloids, including this compound, demonstrated slower cognitive decline compared to a control group .

Propiedades

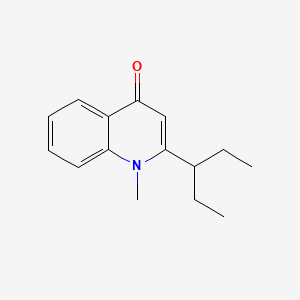

IUPAC Name |

1-methyl-2-pentan-3-ylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-4-11(5-2)14-10-15(17)12-8-6-7-9-13(12)16(14)3/h6-11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPVBMRQCFDSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155164 | |

| Record name | Leiokinine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126365-17-1 | |

| Record name | Leiokinine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126365171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leiokinine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.